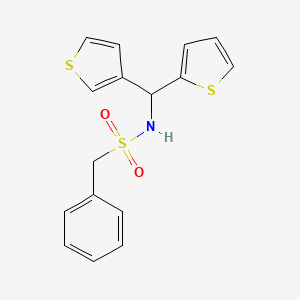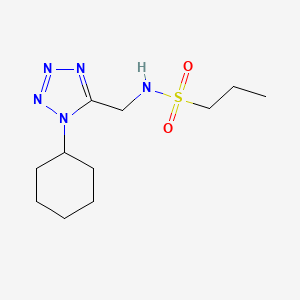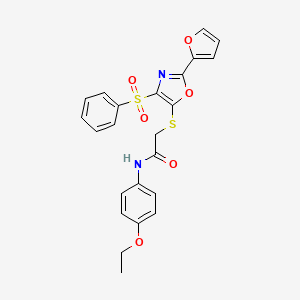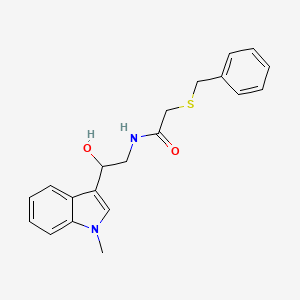![molecular formula C22H24BrN5O3 B2580924 N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide CAS No. 389066-59-5](/img/structure/B2580924.png)
N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of a bromine atom, a methoxy group (-OCH3), and a hydrazide group (-NH-NH2) suggest that this compound could have interesting chemical properties and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole backbone, with the various substituents attached at the specified positions. Techniques like NMR spectroscopy and X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the hydrazide group, which can act as a nucleophile and is also easily modified. The methoxy group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially its boiling point. The hydrazide group could allow for hydrogen bonding, which could influence the compound’s solubility .科学的研究の応用
Apoptosis Induction
A notable application of this compound is in the induction of apoptosis. Specifically, a derivative, N′-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide, demonstrated significant potency as an apoptosis inducer in human colorectal carcinoma HCT116 cells, with a 40-fold increase in potency compared to the initial screening hit. This compound also showcased high activity in growth inhibition assays, reflecting its potential in cancer treatment strategies (Sirisoma et al., 2009).
Crystal Structural Analysis
The compound's derivatives also hold value in structural chemistry, evidenced by detailed crystallographic studies. For instance, N′-(5-bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide was analyzed, revealing intricate molecular configurations and interactions, contributing to our understanding of molecular structures and their formation processes (Zhu & Qiu, 2011).
Photodynamic Therapy Applications
Another compelling application is in photodynamic therapy for cancer treatment. A derivative compound exhibited excellent photophysical and photochemical properties, making it a potent candidate for photodynamic therapy due to its high singlet oxygen quantum yield and favorable photodegradation quantum yield (Pişkin et al., 2020).
Antimicrobial and Antiviral Activities
The compound's derivatives have also demonstrated promising antimicrobial and antiviral activities. Their interaction with SS-DNA suggests potential therapeutic applications, with notable efficacy in antimicrobial activity against various strains and notable antioxidant properties (Sirajuddin et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN5O3/c1-26-9-11-27(12-10-26)14-28-19-8-5-16(23)13-18(19)20(22(28)30)24-25-21(29)15-3-6-17(31-2)7-4-15/h3-8,13,30H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTRRIDKCOMIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorobenzyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2580842.png)
![2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2580844.png)
![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2580846.png)

![1-[4-(6,8-Dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2580848.png)
![Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2580850.png)


![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2580853.png)
![Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate](/img/structure/B2580855.png)


![4-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2580861.png)
